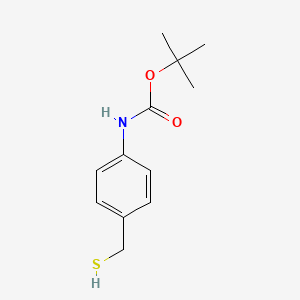
tert-Butyl (4-(mercaptomethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(mercaptomethyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(mercaptomethyl)phenyl)carbamate typically involves the reaction of 4-(mercaptomethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (4-(mercaptomethyl)phenyl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential use in enzyme inhibition and as a biochemical probe.
Medicine:
- Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(mercaptomethyl)phenyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of biological pathways.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl (4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a mercaptomethyl group.
tert-Butyl (4-aminomethyl)phenylcarbamate: Contains an aminomethyl group instead of a mercaptomethyl group.
Uniqueness: tert-Butyl (4-(mercaptomethyl)phenyl)carbamate is unique due to the presence of the mercaptomethyl group, which provides distinct reactivity and potential applications in various fields. The combination of the tert-butyl and mercaptomethyl groups offers a balance of stability and reactivity, making it a valuable compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C12H17NO2S |
|---|---|
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
tert-butyl N-[4-(sulfanylmethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-6-4-9(8-16)5-7-10/h4-7,16H,8H2,1-3H3,(H,13,14) |
Clé InChI |
HKSLJZCRRZJKEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


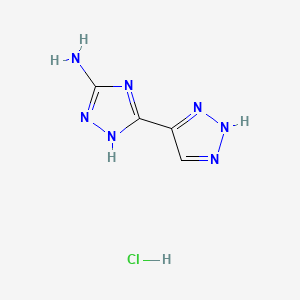
![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
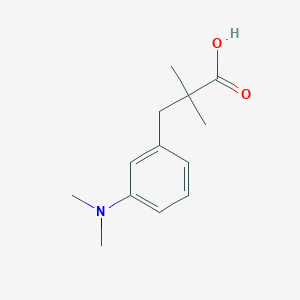
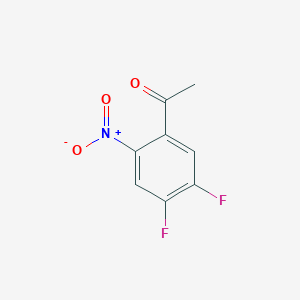
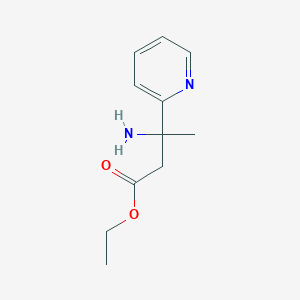
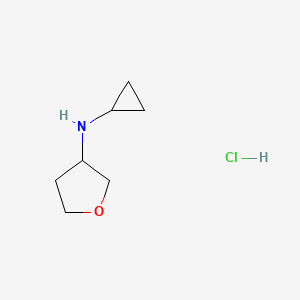
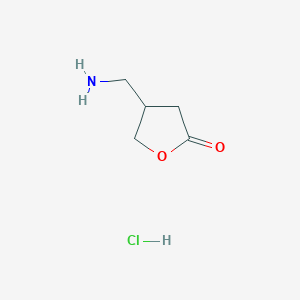
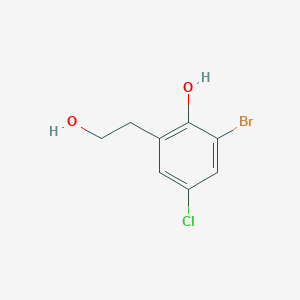
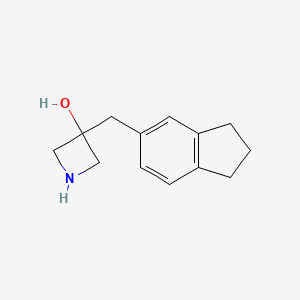
![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
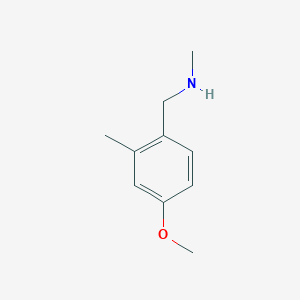
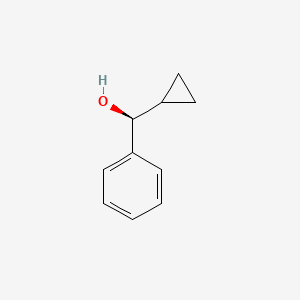
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
